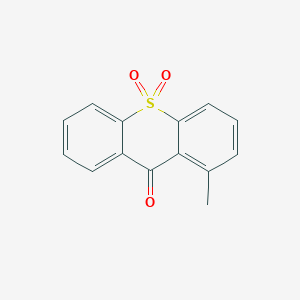
2-Cyclopentylpiperidine;2,2,2-trifluoroacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopentylpiperidine;2,2,2-trifluoroacetic acid is a compound formed by the combination of 2-cyclopentylpiperidine and 2,2,2-trifluoroacetic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopentylpiperidine involves the cyclization of appropriate precursors under controlled conditions. Trifluoroacetic acid is typically prepared industrially by the electrofluorination of acetyl chloride or acetic anhydride, followed by hydrolysis of the resulting trifluoroacetyl fluoride . The combination of these two compounds can be achieved through a reaction where 2-cyclopentylpiperidine is treated with trifluoroacetic acid under suitable conditions to form the desired product .
Industrial Production Methods
Industrial production of trifluoroacetic acid involves the electrofluorination process, which is a well-established method for producing fluorinated compounds. This process ensures high yields and purity of the product . The production of 2-cyclopentylpiperidine can be achieved through various synthetic routes, including hydrogenation, cyclization, and multicomponent reactions .
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclopentylpiperidine;2,2,2-trifluoroacetic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the chemical structure of the compound.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce reduced forms of the compound.
Applications De Recherche Scientifique
2-Cyclopentylpiperidine;2,2,2-trifluoroacetic acid has several scientific research applications:
Chemistry: The compound is used as a reagent in various organic synthesis reactions.
Biology: It is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of various industrial chemicals and materials
Mécanisme D'action
The mechanism of action of 2-Cyclopentylpiperidine;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the conditions. Its effects are mediated through its ability to form stable complexes with other molecules, influencing their chemical behavior .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trifluoroacetic acid: A related compound with similar chemical properties but different applications.
2-Cyclopentylpiperidine: The parent compound without the trifluoroacetic acid component.
Uniqueness
2-Cyclopentylpiperidine;2,2,2-trifluoroacetic acid is unique due to the combination of the cyclopentylpiperidine moiety with the trifluoroacetic acid group. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
61423-13-0 |
|---|---|
Formule moléculaire |
C12H20F3NO2 |
Poids moléculaire |
267.29 g/mol |
Nom IUPAC |
2-cyclopentylpiperidine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C10H19N.C2HF3O2/c1-2-6-9(5-1)10-7-3-4-8-11-10;3-2(4,5)1(6)7/h9-11H,1-8H2;(H,6,7) |
Clé InChI |
GMTDIZYUDSLRSC-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)C2CCCCN2.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


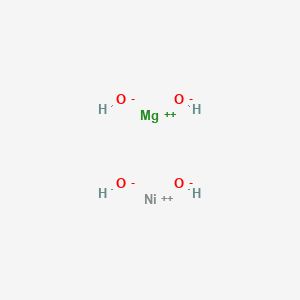
![10,10-Diethoxy-4-[(oxiran-2-yl)methoxy]-2,6,11-trioxa-10-silatridecane](/img/structure/B14584171.png)
![N-(Methanesulfonyl)-N-{4-[(3-nitroacridin-9-yl)amino]phenyl}formamide](/img/structure/B14584176.png)


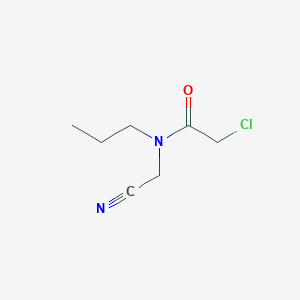

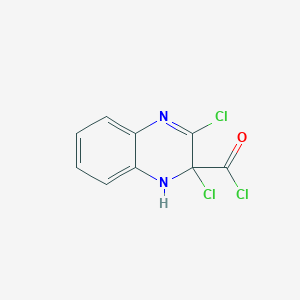

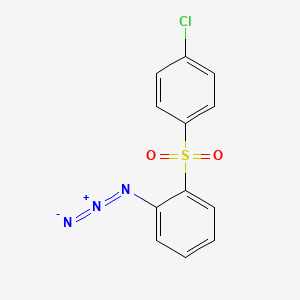
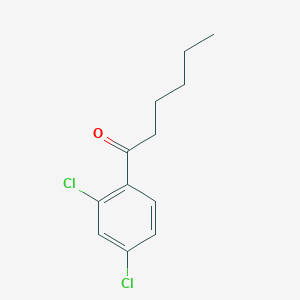
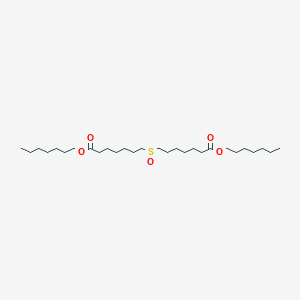
![1-[(3-Aminopropyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B14584268.png)
